cPLA₂α Inhibitory Activity: N-Ethyl vs. N,N-Disubstituted and Optimized Derivatives
In a recombinant human cPLA₂α enzyme assay measuring suppression of [¹⁴C]arachidonic acid release from L-α-1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine substrate, 4-[(ethylamino)sulfonyl]benzoic acid exhibited an IC₅₀ of 100,000 nM (100 μM) [1]. This activity, while modest, defines the baseline for the monosubstituted N-ethyl scaffold. In contrast, N,N-disubstituted derivatives from the same 4-sulfamoylbenzoic acid series achieved submicromolar potency—for example, compound 85 (IC₅₀ = 0.65 μM) and compound 88 (IC₅₀ = 0.89 μM) represent a >100-fold improvement over the N-ethyl monosubstituted starting point [2].
| Evidence Dimension | cPLA₂α enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 100,000 nM (100 μM) |
| Comparator Or Baseline | Compound 85 (N,N-disubstituted 4-sulfamoylbenzoic acid derivative): 650 nM; Compound 88 (N,N-disubstituted 4-sulfamoylbenzoic acid derivative): 890 nM |
| Quantified Difference | Target compound shows ~154-fold lower potency than Compound 85 (100,000 nM vs. 650 nM) and ~112-fold lower potency than Compound 88 (100,000 nM vs. 890 nM) |
| Conditions | Recombinant human cPLA₂α isolated from U937 cell cytoplasm; substrate: L-α-1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine; detection: [¹⁴C]arachidonic acid release |
Why This Matters
This quantifies the N-ethyl monosubstituted compound as a low-potency scaffold suitable for negative control experiments or as a starting point for structure-activity relationship (SAR) studies, whereas N,N-disubstituted analogs provide the high-potency option.
- [1] BindingDB. BDBM50056720 (CHEMBL3326958): Inhibition of cPLA2alpha isolated from human U937 cell cytoplasm. Data curated by ChEMBL. bindingdb.org. View Source
- [2] Borecki D, Lehr M. N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. 2022;31:975-992 (Table 4: IC₅₀ values for compounds 85 and 88). View Source
